N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
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Overview
Description
N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is an organic compound characterized by the presence of morpholine, trifluoromethyl, and nitro groups. This compound is notable for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-trifluoromethyl-4-morpholinyl bromobenzene and aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, involving acid-base treatment to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents such as sodium hydride and alkyl halides are used under anhydrous conditions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various chemical processes.
Scientific Research Applications
N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of dyes, rubber processing agents, and pesticides.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
- 4-Morpholin-4-yl-3-trifluoromethyl-phenylamine
Uniqueness
N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide stands out due to its combination of morpholine, trifluoromethyl, and nitro groups, which confer unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C25H19F6N3O5 |
---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
N-[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide |
InChI |
InChI=1S/C25H19F6N3O5/c26-24(27,28)16-4-7-22(21(13-16)34(36)37)39-18-3-1-2-15(12-18)23(35)32-17-5-6-20(19(14-17)25(29,30)31)33-8-10-38-11-9-33/h1-7,12-14H,8-11H2,(H,32,35) |
InChI Key |
CZFADUMNAXPMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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